molecular formula C21H28N2O8S2 B1680850 1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane CAS No. 447410-57-3

1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane

Cat. No. B1680850
M. Wt: 500.6 g/mol
InChI Key: GJUFPAZNBPFNRI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Catalytic Applications

Manganese(III) complexes of bisphenolate ligands, including those with 1,4-diazepane structures, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show chemoselective catalysis for certain olefins, indicating potential utility in synthetic chemistry for selective oxidation processes (Sankaralingam & Palaniandavar, 2014).

Material Science

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. The incorporation of sulfonated blocks enhances proton conductivity, indicating the potential of such structures in developing high-performance fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Enzyme Model Studies

Asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, similar in structure to 1,4-diazepane derivatives, have been investigated as models for molybdenum oxotransferase enzymes. These studies provide insight into the reactivity and mechanism of oxotransferase enzymes, which are crucial for understanding enzymatic processes in biological systems (Mayilmurugan et al., 2011).

Nanotechnology

A novel nano-sized N-sulfonated Brönsted acidic catalyst has been introduced for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the potential of utilizing such compounds in nanocatalysis and green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

Bioinorganic Chemistry

Iron(III) complexes with bis(phenolate) ligands, structurally related to 1,4-diazepane derivatives, have been studied as models for intradiol-cleaving enzymes. This research offers insights into the biomimetic cleavage of catechols, which is significant for understanding the metabolic pathways of aromatic compounds in living organisms (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be conducted to learn more about it.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less studied compound, not all of this information may be available. If you have a specific question about this compound or a related one, feel free to ask!


properties

IUPAC Name

1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUFPAZNBPFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025986
Record name 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane

CAS RN

447410-57-3
Record name SB-756050
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-756050
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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